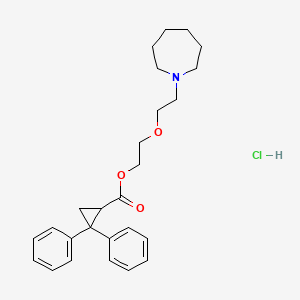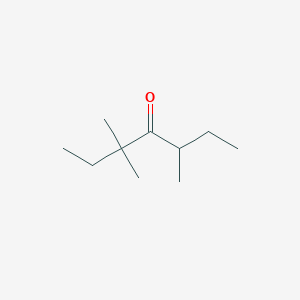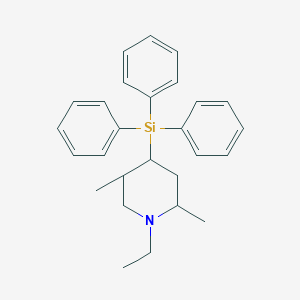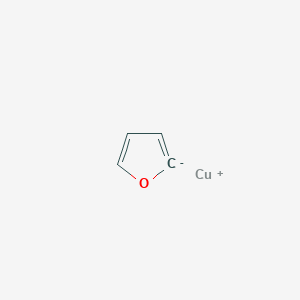
copper(1+);2H-furan-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);2H-furan-2-ide is a coordination compound where copper is in the +1 oxidation state and is coordinated with the 2H-furan-2-ide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);2H-furan-2-ide typically involves the reaction of copper(I) salts with furan derivatives. One common method is the reaction of copper(I) chloride with 2H-furan-2-ide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of copper(I) to copper(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2H-furan-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the furan ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Copper(II) complexes with various ligands.
Reduction: Copper metal or lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(1+);2H-furan-2-ide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cycloaddition reactions and coupling reactions.
Materials Science: The compound is explored for its potential in creating conductive materials and as a component in electronic devices.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent and its role in drug delivery systems.
Environmental Chemistry: It is studied for its ability to degrade environmental pollutants through catalytic processes.
Mechanism of Action
The mechanism of action of copper(1+);2H-furan-2-ide involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox changes, which are crucial for its catalytic activity. The furan ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Copper(1+);2H-thiophene-2-ide: Similar structure but with a sulfur atom instead of oxygen.
Copper(1+);2H-pyrrole-2-ide: Contains a nitrogen atom in the ring.
Copper(1+);benzene-1,2-diol: A copper complex with a diol ligand.
Uniqueness
Copper(1+);2H-furan-2-ide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to sulfur or nitrogen-containing analogs. This difference in electronic properties can lead to variations in reactivity and selectivity in catalytic processes.
Properties
CAS No. |
39838-95-4 |
|---|---|
Molecular Formula |
C4H3CuO |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
copper(1+);2H-furan-2-ide |
InChI |
InChI=1S/C4H3O.Cu/c1-2-4-5-3-1;/h1-3H;/q-1;+1 |
InChI Key |
SXGKLHYQQVGNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CO[C-]=C1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




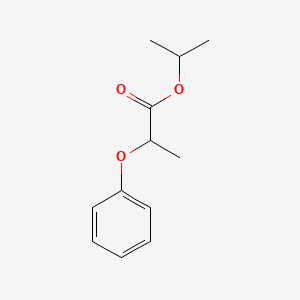
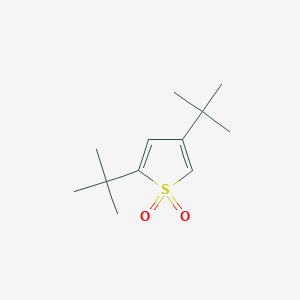

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
